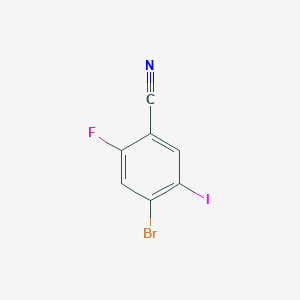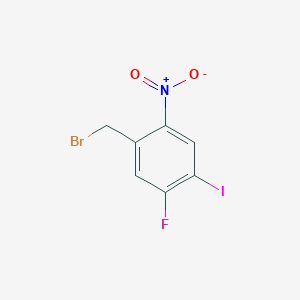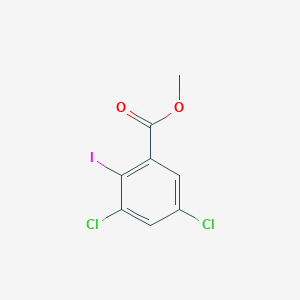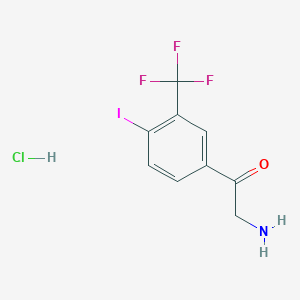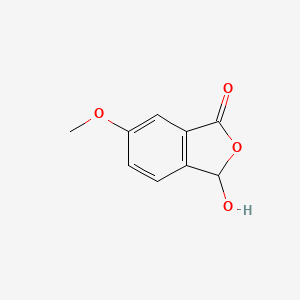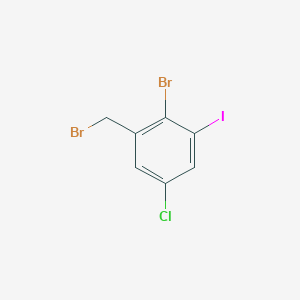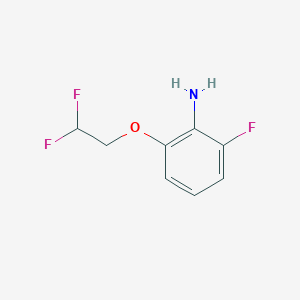
(R)-1,1,1-Trifluoro-N-methyl-2-hexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,1,1-Trifluoro-N-methyl-2-hexylamine is an organic compound characterized by the presence of trifluoromethyl and hexylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-N-methyl-2-hexylamine typically involves the reaction of hexylamine with a trifluoromethylating agent under controlled conditions. One common method is the reaction of hexylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1,1,1-Trifluoro-N-methyl-2-hexylamine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1,1,1-Trifluoro-N-methyl-2-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
®-1,1,1-Trifluoro-N-methyl-2-hexylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1,1,1-Trifluoro-N-methyl-2-hexylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-N-methyl-2-hexylamine: The non-chiral version of the compound.
1,1,1-Trifluoro-N-methyl-2-pentylamine: A similar compound with a shorter alkyl chain.
1,1,1-Trifluoro-N-methyl-2-heptylamine: A similar compound with a longer alkyl chain.
Uniqueness
®-1,1,1-Trifluoro-N-methyl-2-hexylamine is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its non-chiral or differently substituted analogs. The presence of the trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H14F3N |
|---|---|
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-N-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-3-4-5-6(11-2)7(8,9)10/h6,11H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
CIXGCNLWORCNRF-ZCFIWIBFSA-N |
SMILES isomérique |
CCCC[C@H](C(F)(F)F)NC |
SMILES canonique |
CCCCC(C(F)(F)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


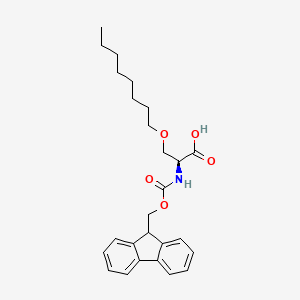

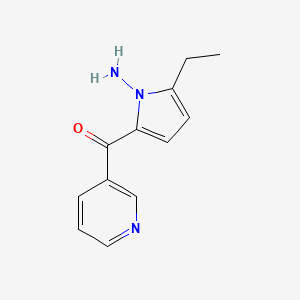
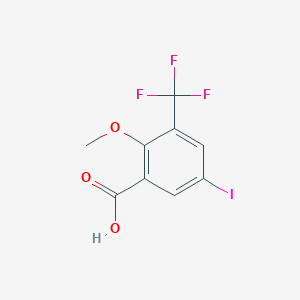
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
